4-Fluoro-3-hydroxyanthranilic acid
Description
Overview of Tryptophan Catabolism and the Kynurenine (B1673888) Pathway
The kynurenine pathway is the principal metabolic route for the degradation of the essential amino acid L-tryptophan, accounting for approximately 95% of its catabolism in mammals. nih.govwikipedia.org This complex and evolutionarily conserved pathway is initiated by the conversion of tryptophan to N-formylkynurenine, a rate-limiting step catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govbiorxiv.org The pathway ultimately leads to the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular redox reactions and energy metabolism. wikipedia.orgnih.gov
Beyond NAD+ production, the kynurenine pathway generates a host of biologically active metabolites, including kynurenine, kynurenic acid, anthranilic acid, 3-hydroxykynurenine, and quinolinic acid. wikipedia.orgnih.gov These molecules are implicated in diverse physiological and pathological processes, such as immune response regulation, neurotransmission, and inflammation. nih.govyoutube.com Dysregulation of the kynurenine pathway is associated with a variety of conditions, including neurodegenerative disorders, psychiatric diseases, and cancer. wikipedia.orgbiorxiv.orgnih.gov
Central Role of 3-Hydroxyanthranilic Acid in Metabolic Branch Points
A key intermediate within this pathway is 3-hydroxyanthranilic acid (3-HAA). nih.govnih.gov It is formed from its precursor, 3-hydroxykynurenine, through the action of the enzyme kynureninase. 3-HAA occupies a critical metabolic crossroads, serving as the substrate for divergent downstream branches. biorxiv.orgnih.gov Its metabolism can lead to the formation of either quinolinic acid or picolinic acid, directing the flow of metabolites toward different biological outcomes. nih.gov
In addition to its role as a metabolic intermediate, 3-HAA itself exhibits biological activity. Research has shown it to possess antioxidant, anti-inflammatory, and neuroprotective properties. biorxiv.org Studies indicate that elevating physiological levels of 3-HAA can increase resistance to oxidative stress. biorxiv.org Inhibition of its degradation has been shown to reduce plasma lipids and atherosclerosis in animal models, highlighting its potential therapeutic relevance. nih.gov
Significance of 3-Hydroxyanthranilate 3,4-Dioxygenase in Metabolic Regulation
The enzyme responsible for the catabolism of 3-HAA is 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), also known as 3-hydroxyanthranilic acid oxygenase. nih.govwikipedia.org HAAO is a non-heme iron-containing enzyme that catalyzes the oxidative cleavage of the aromatic ring of 3-HAA, using molecular oxygen to produce 2-amino-3-carboxymuconate semialdehyde. wikipedia.orgnih.gov This product then typically undergoes non-enzymatic cyclization to form quinolinic acid. nih.govnih.gov
The regulation of HAAO is of significant interest because its product, quinolinic acid, is a potent excitotoxin that can activate N-methyl-D-aspartate (NMDA) receptors, leading to neuronal damage and death. youtube.comnih.govnih.gov Consequently, the inhibition of HAAO is considered a promising therapeutic strategy for mitigating the neurotoxic effects associated with quinolinic acid overproduction in various neurological and inflammatory disorders. nih.govnih.govontosight.ai
Research Focus: 4-Fluoro-3-hydroxyanthranilic acid as an HAAO Inhibitor
Given the therapeutic potential of modulating HAAO, researchers have investigated various compounds that can act as inhibitors. Among these are halogenated derivatives of the native substrate, 3-HAA. The compound this compound is a synthetic, fluorinated analogue of 3-HAA that has been identified as a potent inhibitor of HAAO. nih.gov
Mechanism of Action : In vitro studies have demonstrated that this compound acts as a competitive inhibitor of HAAO. nih.gov This means it directly competes with the natural substrate, 3-HAA, for binding to the enzyme's active site. The inhibition is reversible, though the binding is very tight. nih.gov
Inhibitory Potency : The inhibitory potency of a compound is often quantified by its inhibition constant (Ki), with lower values indicating tighter binding and greater potency. Research has determined the apparent Ki value for this compound and compared it with other 4-halogenated analogues. nih.gov
Table 1: Inhibitory Potency of 4-Halogenated 3-Hydroxyanthranilic Acid Analogues on HAAO
| Compound | Apparent Ki (nM) | Halogen |
|---|---|---|
| This compound | 190 | Fluorine |
| 4-Chloro-3-hydroxyanthranilic acid | 6 | Chlorine |
| 4-Bromo-3-hydroxyanthranilic acid | 4 | Bromine |
Data sourced from a 1992 study on purified HAAO. nih.gov
The data shows that while all three halogenated compounds are potent inhibitors, the potency increases with the size of the halogen atom, with the bromo- and chloro-derivatives showing significantly tighter binding than the fluoro-derivative. nih.gov Nevertheless, with a Ki in the nanomolar range, this compound remains a powerful inhibitor. The development of such specific and tightly binding HAAO inhibitors is considered a valuable tool for studying the neurobiology of quinolinic acid and for the potential development of diagnostics and therapeutics for brain diseases linked to its overproduction. nih.gov
Structure
3D Structure
Propriétés
Numéro CAS |
7730-21-4 |
|---|---|
Formule moléculaire |
C7H6FNO3 |
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
2-amino-4-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |
Clé InChI |
JCBVKPZJRVEYCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)F |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)N)O)F |
Autres numéros CAS |
7730-21-4 |
Synonymes |
4-F-HANA 4-fluoro-3-hydroxyanthranilic acid |
Origine du produit |
United States |
Chemical Synthesis and Derivatization Strategies for 4 Fluoro 3 Hydroxyanthranilic Acid
Established Synthetic Routes from Precursor Compounds
The construction of the 4-Fluoro-3-hydroxyanthranilic acid molecule relies on established organic chemistry transformations, often beginning with simpler, commercially available starting materials. These routes are designed to precisely install the required functional groups—amino, hydroxyl, carboxyl, and fluoro—at the correct positions on the benzene (B151609) ring.
Synthesis via Halogenated Nitrophenols
A common and logical strategy for synthesizing this compound involves a multi-step process starting from a halogenated nitrophenol precursor, such as 4-Fluoro-3-nitrophenol. This approach builds the molecule by sequentially adding and modifying the necessary functional groups.
The synthesis of the key intermediate, 4-Fluoro-3-nitrophenol, can be achieved through the nitration of m-fluorophenol. google.com This reaction typically uses a mixture of sulfuric acid and a nitrate (B79036) salt, such as sodium nitrate, at low temperatures to control the regioselectivity of the nitration. google.com
Once 4-Fluoro-3-nitrophenol is obtained, a plausible synthetic sequence to the final product would involve the following steps:
Protection of the Hydroxyl Group: The phenolic hydroxyl group is often protected to prevent unwanted side reactions in subsequent steps. A common method is methylation to form 4-fluoro-3-nitroanisole, which can be accomplished using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.com
Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group. This transformation is a standard procedure in organic synthesis and can be carried out using various reagents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metal-acid combinations (e.g., tin(II) chloride in hydrochloric acid).
Introduction of the Carboxyl Group: The carboxylic acid moiety is installed ortho to the newly formed amino group. This can be achieved through methods like the Kolbe-Schmitt reaction, although directing group strategies followed by oxidation are also common.
Deprotection of the Hydroxyl Group: Finally, the protecting group on the hydroxyl function is removed to yield the target molecule, this compound.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Compound | CAS Number | Role in Synthesis |
|---|---|---|
| m-Fluorophenol | 372-20-3 | Starting material for nitration |
| 4-Fluoro-3-nitrophenol | 2105-96-6 | Key halogenated nitrophenol intermediate biosynth.com |
| 4-Fluoro-3-nitroanisole | 455-29-8 | Protected intermediate chemicalbook.com |
Regioselective Fluorination Methodologies
An alternative to starting with a fluorinated precursor is to introduce the fluorine atom at a later stage of the synthesis onto a pre-existing anthranilate scaffold. This requires highly regioselective fluorination methods to ensure the fluorine is installed at the desired C4 position.
Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), have enabled the direct fluorination of electron-rich aromatic rings. The success of this strategy depends on the directing effects of the substituents already present on the ring. For a 3-hydroxyanthranilic acid derivative, both the hydroxyl and amino groups are strongly activating and ortho-, para-directing. Therefore, to achieve fluorination at the C4 position, careful selection of substrates and reaction conditions is necessary to control the regioselectivity and prevent reaction at other activated sites (e.g., C2 or C6). This approach remains a topic of synthetic exploration and offers a potentially more convergent route to the target molecule and its analogues.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
To understand how the structure of this compound relates to its biological function, chemists synthesize a variety of analogues and derivatives. These systematic modifications help to identify the key molecular features responsible for its activity, guiding the design of more potent or selective compounds. Such structure-activity relationship (SAR) studies are fundamental in medicinal chemistry. science.govmdpi.com
Preparation of Other 4-Halo-3-hydroxyanthranilic Acid Congeners
One of the most direct ways to probe the effect of the halogen at the C4 position is to synthesize congeners where fluorine is replaced by other halogens like chlorine and bromine. The synthesis of 4-chloro-3-hydroxyanthranilic acid and 4-bromo-3-hydroxyanthranilic acid follows pathways analogous to the fluorinated compound, typically starting from the corresponding halogenated precursors.
These halogenated analogues have been instrumental in studying the inhibition of 3-hydroxyanthranilate oxidase. nih.govsemanticscholar.org By comparing the inhibitory potency of the fluoro, chloro, and bromo derivatives, researchers can deduce the influence of halogen size, electronegativity, and lipophilicity on the interaction with the enzyme's active site.
Table 2: Comparison of 4-Halo-3-hydroxyanthranilic Acid Congeners
| Compound | Chemical Formula | Systematic Name | Key Application in Research |
|---|---|---|---|
| This compound | C₇H₆FNO₃ | 2-amino-4-fluoro-3-hydroxybenzoic acid | 3HAO inhibitor studies |
| 4-Chloro-3-hydroxyanthranilic acid | C₇H₆ClNO₃ | 2-amino-4-chloro-3-hydroxybenzoic acid | 3HAO inhibitor; studies in quinolinic acid synthesis nih.govpdbj.org |
| 4-Bromo-3-hydroxyanthranilic acid | C₇H₆BrNO₃ | 2-amino-4-bromo-3-hydroxybenzoic acid | 3HAO inhibitor studies |
Exploration of Alternative Substituent Modifications
Beyond altering the halogen at C4, SAR studies involve modifying other parts of the this compound molecule. These modifications can probe the importance of each functional group for biological activity. Common areas for modification include:
The Carboxylic Acid Group: The carboxylate is often crucial for binding to enzyme active sites. It can be converted to esters or amides to assess the importance of the negative charge and hydrogen-bonding capabilities.
The Amino Group: The primary amine can be alkylated or acylated to explore how steric bulk and electronic changes at this position affect activity.
The Hydroxyl Group: The phenolic hydroxyl can be converted to an ether or an ester to determine its role as a hydrogen bond donor or acceptor.
The Aromatic Ring: Additional substituents can be introduced onto the benzene ring to probe steric and electronic effects at other positions, providing a more comprehensive understanding of the molecule's interaction with its biological target.
These systematic derivatizations are essential for developing a detailed pharmacophore model and for optimizing the lead compound into a potential therapeutic agent.
Enzymatic Inhibition Profile of 4 Fluoro 3 Hydroxyanthranilic Acid on 3 Hydroxyanthranilate 3,4 Dioxygenase
Characterization of 3-Hydroxyanthranilate 3,4-Dioxygenase Activity
Enzyme Source and Preparation for In Vitro Assays
For in vitro studies of its inhibition, 3-hydroxyanthranilate 3,4-dioxygenase has been sourced from various organisms and prepared using standard biochemical techniques. Both liver homogenates and purified forms of the enzyme have been utilized in assays. nih.gov In some studies, the enzyme is overexpressed in bacterial systems, such as E. coli, and then purified to homogeneity. nih.gov For example, beef liver has been a source for the purification of 3,4-HADO using methods like dye column chromatography and hydroxyapatite (B223615) columns. nih.gov The purity and concentration of the enzyme are critical for accurate kinetic measurements.
Spectrophotometric Monitoring of Reaction Products
The activity of 3-hydroxyanthranilate 3,4-dioxygenase is commonly monitored using spectrophotometry. nih.gov The enzymatic reaction leads to the formation of α-amino-β-carboxymuconic acid ε-semialdehyde, which has a distinct absorbance maximum at 360 nm. utsa.edu By measuring the rate of increase in absorbance at this wavelength, the enzyme's catalytic activity can be quantified. utsa.edu This method allows for real-time monitoring of the reaction and is essential for kinetic analyses of inhibitors. The assay is typically performed in a buffered solution at a specific pH to ensure optimal enzyme activity and stability. utsa.edu
Determination of Inhibition Kinetics and Mechanism
Competitive Inhibition Analysis
Kinetic studies have demonstrated that 4-fluoro-3-hydroxyanthranilic acid acts as a competitive inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase. nih.gov This mode of inhibition implies that the inhibitor molecule competes with the natural substrate, 3-hydroxyanthranilic acid, for binding to the active site of the enzyme. The structural similarity between this compound and the native substrate likely facilitates this competitive interaction.
Apparent Inhibition Constant (Ki) Determination
The potency of a competitive inhibitor is quantified by its apparent inhibition constant (Ki). For this compound, the apparent Ki value for the inhibition of 3-hydroxyanthranilate 3,4-dioxygenase has been determined to be 190 nM. nih.gov This low nanomolar value indicates that this compound is a potent inhibitor of the enzyme. nih.gov The determination of Ki values is crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships.
Investigation of Reversibility and Enzyme-Inhibitor Complex Stability
The inhibition of 3-hydroxyanthranilate 3,4-dioxygenase by this compound has been found to be reversible. nih.gov However, the binding of the inhibitor to the enzyme is very tight. The reversibility of the inhibition was observed only after warming the enzyme-inhibitor complex to 37°C, which suggests a slow dissociation of the inhibitor from the active site. nih.gov This tight, yet reversible, binding characteristic is a significant aspect of the inhibitory profile of this compound.
| Parameter | Value | Reference |
| Inhibitor | This compound | nih.gov |
| Enzyme | 3-Hydroxyanthranilate 3,4-dioxygenase | nih.gov |
| Inhibition Type | Competitive | nih.gov |
| Apparent Ki | 190 nM | nih.gov |
| Reversibility | Reversible, with tight binding | nih.gov |
Research has demonstrated that this compound acts as a potent and reversible competitive inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase. nih.gov In studies utilizing purified 3-HAO, this fluorinated analog of the native substrate exhibited tight binding to the enzyme's active site. nih.gov
The inhibitory mechanism was determined to be competitive, meaning the inhibitor binds to the same active site as the substrate, 3-hydroxyanthranilic acid, thereby preventing the substrate from binding and the subsequent enzymatic reaction from occurring. nih.gov The potency of this inhibition is quantified by its apparent inhibition constant (Ki). nih.gov
Table 1: Enzymatic Inhibition Data for this compound
| Compound | Target Enzyme | Inhibition Type | Apparent Ki (nM) |
|---|---|---|---|
| This compound | 3-Hydroxyanthranilate 3,4-dioxygenase | Competitive | 190 |
The reversibility of the inhibition by this compound was confirmed by the observation that its binding to the enzyme could be reversed by warming the enzyme-inhibitor complex. nih.gov This characteristic, along with its potent competitive nature, underscores its significance as a tool for studying the function of 3-hydroxyanthranilate 3,4-dioxygenase. nih.gov
Structure-Activity Relationships of 4-Halogenated 3-Hydroxyanthranilic Acids as 3-Hydroxyanthranilate 3,4-Dioxygenase Inhibitors
The inhibitory potential of 4-halogenated derivatives of 3-hydroxyanthranilic acid against 3-hydroxyanthranilate 3,4-dioxygenase is directly influenced by the nature of the halogen substituent at the 4-position. A comparative analysis of 4-fluoro, 4-chloro, and 4-bromo analogs reveals a clear structure-activity relationship. nih.gov
All three halogenated compounds were found to be potent, competitive inhibitors of the enzyme. nih.gov However, their inhibitory potencies, as indicated by their apparent Ki values, vary significantly with the identity of the halogen. nih.gov
Table 2: Structure-Activity Relationship of 4-Halogenated 3-Hydroxyanthranilic Acids
| Compound | Halogen Substituent | Apparent Ki (nM) |
|---|---|---|
| This compound | Fluorine | 190 |
| 4-Chloro-3-hydroxyanthranilic acid | Chlorine | 6 |
| 4-Bromo-3-hydroxyanthranilic acid | Bromine | 4 |
The data demonstrates that as the size of the halogen atom increases from fluorine to bromine, the inhibitory potency of the compound on 3-hydroxyanthranilate 3,4-dioxygenase also increases. nih.gov The 4-bromo derivative is the most potent inhibitor, followed by the 4-chloro analog, with the 4-fluoro compound being the least potent of the three, though still a highly effective inhibitor. nih.gov This trend suggests that the size and possibly the electronegativity of the halogen at the 4-position play a crucial role in the binding affinity of these inhibitors to the active site of the enzyme. nih.gov
Molecular and Structural Basis of Enzyme Inhibitor Interactions
Crystallographic Studies of 3-Hydroxyanthranilate 3,4-Dioxygenase
Crystallographic studies have been instrumental in elucidating the three-dimensional structure of 3,4-HAAO, providing a detailed blueprint of its active site and the mechanism of substrate and inhibitor binding.
Ligand Binding Sites and Catalytic Iron Coordination
The active site of 3,4-HAAO is characterized by a mononuclear non-heme iron center, which is essential for its catalytic activity. nih.gov This iron ion is typically in the ferrous (Fe2+) state in the active enzyme and is coordinated by a conserved 2-His-1-carboxylate facial triad. nih.gov In human 3,4-HAAO, these residues are His46, His91, and Glu53. The coordination sphere is completed by water molecules, resulting in a distorted octahedral geometry.
The ligand-binding pocket is a well-defined cavity that accommodates the substrate, 3-hydroxyanthranilic acid, and its inhibitors. While a crystal structure of 3,4-HAAO in complex with 4-Fluoro-3-hydroxyanthranilic acid is not publicly available, studies with the closely related inhibitor 4-chloro-3-hydroxyanthranilic acid provide valuable insights. nih.gov These studies reveal that the inhibitor binds in the active site, in close proximity to the catalytic iron. The binding is thought to be stabilized by a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov
Conformational Changes Upon Inhibitor Binding
A key feature of 3,4-HAAO's catalytic cycle is the conformational change that occurs upon the binding of a substrate or inhibitor. In its unbound state, the active site is relatively open and accessible to the solvent. However, the binding of a ligand, such as an inhibitor, induces a conformational shift that leads to a more "closed" and compact active site. This change is thought to be crucial for catalysis, as it shields the reaction from the aqueous environment and properly orients the substrate for the reaction with molecular oxygen. This induced-fit mechanism ensures a high degree of specificity and efficiency in the enzymatic reaction.
Computational Modeling of Enzyme-Inhibitor Complexes
In the absence of direct crystallographic data for the this compound complex, computational modeling techniques such as docking studies and molecular dynamics simulations serve as powerful tools to predict and analyze its binding mode and the dynamics of the enzyme-inhibitor complex.
Docking Studies and Molecular Dynamics Simulations
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of 3,4-HAAO. These studies can provide a static snapshot of the most likely binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. Based on the known structure of the active site and the binding of similar inhibitors, it is predicted that the carboxyl and hydroxyl groups of this compound would chelate the catalytic iron atom, while the fluorinated aromatic ring would be stabilized by hydrophobic interactions within the binding pocket.
Molecular dynamics (MD) simulations can further refine this picture by providing a dynamic view of the enzyme-inhibitor complex over time. MD simulations can reveal the flexibility of the protein and the inhibitor, the stability of the binding pose predicted by docking, and the role of water molecules in mediating the interaction. For the 3,4-HAAO system, MD simulations can help to understand the subtle conformational changes that occur upon the binding of this compound and how these changes might differ from those induced by the natural substrate or other inhibitors.
A study on the inhibition of 3,4-HAAO by halogenated 3-hydroxyanthranilic acids revealed that the 4-fluoro derivative is a potent competitive inhibitor with an apparent inhibitory constant (Ki) of 190 nM. plos.org This is in contrast to the chloro and bromo derivatives, which exhibited even tighter binding with Ki values of 6 nM and 4 nM, respectively. plos.org This trend in inhibitory potency can be further investigated using computational methods to correlate the electronic properties and size of the halogen substituent with the binding affinity.
| Inhibitor | Apparent Ki (nM) |
| This compound | 190 |
| 4-Chloro-3-hydroxyanthranilic acid | 6 |
| 4-Bromo-3-hydroxyanthranilic acid | 4 |
Data from a study on the in vitro inhibition of 3-hydroxyanthranilic acid oxygenase. plos.org
De Novo Design of Potent Inhibitors
The principles of de novo drug design can be applied to develop novel and more potent inhibitors of 3,4-HAAO. This approach involves computationally building new molecules fragment by fragment within the constraints of the enzyme's active site. The detailed structural information of the 3,4-HAAO active site, combined with knowledge of the binding modes of existing inhibitors like this compound, can serve as a starting point for designing new chemical entities with improved affinity and selectivity. By identifying key interaction points and unoccupied pockets within the active site, novel functional groups can be introduced to optimize the inhibitor's properties. This iterative process of design, synthesis, and testing holds the promise of discovering next-generation 3,4-HAAO inhibitors with enhanced therapeutic potential.
Role of 4 Fluoro 3 Hydroxyanthranilic Acid As a Biochemical Research Probe
Investigation of Kynurenine (B1673888) Pathway Flux in Model Systems
The kynurenine pathway is the primary route for tryptophan degradation in the body, leading to the production of several neuroactive and immunomodulatory metabolites. The flux through this pathway is tightly regulated and its dysregulation is implicated in various diseases. Probes that can alter this flux are essential for understanding its dynamics.
By inhibiting 3-HAAO, compounds like 4-chloro-3-hydroxyanthranilic acid effectively block a critical step in the kynurenine pathway. This inhibition would be expected to decrease the production of all metabolites downstream of 3-hydroxyanthranilic acid (3-HAA). Research on interferon-gamma-stimulated human monocytic (THP-1) cells has demonstrated that 4-chloro-3-hydroxyanthranilate significantly attenuates the formation of quinolinic acid. nih.gov This suggests that 4-Fluoro-3-hydroxyanthranilic acid could similarly be used in cell culture and in vivo models to investigate the consequences of reduced downstream kynurenine pathway activity. By observing the resulting biochemical and physiological changes, researchers can elucidate the roles of these downstream metabolites in various biological processes.
One of the most significant downstream metabolites of the kynurenine pathway is quinolinic acid, a potent NMDA receptor agonist and neurotoxin. Elevated levels of quinolinic acid are associated with neuroinflammatory and neurodegenerative diseases. Therefore, inhibiting its production is a key therapeutic strategy and a valuable tool for research.
Studies using 4-chloro-3-hydroxyanthranilic acid have provided significant insights into the role of quinolinic acid in pathology. For instance, in a rat model of spinal cord injury, administration of 4-chloro-3-hydroxyanthranilate reduced the accumulation of quinolinic acid at the injury site by approximately 50%. nih.gov Similarly, in the rat hippocampus, this inhibitor effectively attenuated the neosynthesis of quinolinic acid. nih.gov These findings highlight the potential of halogenated 3-HAA analogs to probe the specific contributions of quinolinic acid to disease processes. It is plausible that this compound would exert a similar inhibitory effect on quinolinic acid biosynthesis, making it a valuable tool for neurobiology research.
Table 1: Effect of 4-Chloro-3-hydroxyanthranilate on Quinolinic Acid Levels
| Model System | Treatment | Outcome | Reference |
|---|---|---|---|
| Rat Spinal Cord Injury | 4-chloro-3-hydroxyanthranilate | ~50% reduction in quinolinic acid at injury site | nih.gov |
| Rat Hippocampus (in vivo) | 4-chloro-3-hydroxyanthranilate | Dose-dependent inhibition of quinolinic acid neosynthesis | nih.gov |
Studies of Endogenous 3-Hydroxyanthranilic Acid Metabolism
The enzyme 3-HAAO is the primary catalyst for the degradation of 3-HAA. By inhibiting this enzyme, researchers can study the metabolism and biological functions of 3-HAA itself.
The mechanism of 3-HAAO inhibition by 4-chloro-3-hydroxyanthranilate has been described as mechanism-based inactivation. nih.gov This inhibitor acts on the Fe(II)-dependent enzyme, leading to the oxidation of the active site iron to the inactive Fe(III) state. nih.gov This effectively halts the degradation of the natural substrate, 3-HAA. It is highly probable that this compound would act through a similar mechanism, providing a tool to specifically block 3-HAA catabolism and study the immediate consequences.
A direct consequence of inhibiting 3-HAAO is the accumulation of its substrate, 3-HAA. Research using the 3-HAAO inhibitor 4,6-dibromo-3-hydroxyanthranilic acid in rats showed a rapid and dose-dependent increase in the plasma and brain concentrations of 3-HAA. nih.gov This induced accumulation allows for the investigation of the physiological and pathological effects of elevated 3-HAA levels. 3-HAA itself is a redox-active molecule with both pro-oxidant and antioxidant properties, as well as immunomodulatory functions. By using an inhibitor like this compound to manipulate 3-HAA levels, researchers could further dissect its complex roles in health and disease. For example, studies have shown that increasing endogenous levels of 3-HAA through HAAO inhibition can decrease plasma lipids and atherosclerosis in mouse models. nih.gov
Tracing of Fluorinated Tryptophan Metabolism in Kynurenine Pathway
The introduction of fluorine into biological molecules is a common strategy for creating tracers for metabolic studies, particularly for techniques like 19F-NMR and positron emission tomography (PET). While there is no specific evidence of this compound being used for this purpose, the principle is well-established with other fluorinated analogs.
Theoretically, if a fluorinated version of tryptophan, such as 4-fluorotryptophan, were introduced into a biological system, it would be metabolized through the kynurenine pathway. This would lead to the production of a series of fluorinated metabolites, including this compound. By detecting the unique signal of the fluorine atom, researchers could trace the flux of tryptophan through this pathway and identify the location and concentration of its various metabolites. This approach has been successfully used with other fluorinated amino acids to study protein structure and function. nih.gov The synthesis and application of this compound as a standard would be essential for such tracing studies, allowing for the quantification of this specific metabolite in complex biological samples.
Advanced Analytical Methodologies for Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-Fluoro-3-hydroxyanthranilic acid. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a suite of NMR experiments.
¹H NMR spectroscopy would provide information on the chemical environment of the protons on the aromatic ring and the amine and hydroxyl groups. The coupling patterns and chemical shifts would be indicative of their relative positions. For instance, the protons on the benzene (B151609) ring would exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and their electronic environments. The carbon directly bonded to the fluorine atom would show a large one-bond coupling constant (¹JCF), a hallmark of fluorinated organic compounds.
¹⁹F NMR spectroscopy is a particularly powerful technique for analyzing fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. chemicalbook.com A single peak would be expected for this compound, and its chemical shift would be highly sensitive to the electronic environment, providing valuable structural information. The coupling of the ¹⁹F nucleus to adjacent protons (³JFH) would be observable in both the ¹H and ¹⁹F spectra, further aiding in structural assignment. sigmaaldrich.com
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, and to definitively assign all signals. For example, an HMBC experiment would show correlations between the proton of the amine group and the carbons in the aromatic ring, confirming their relative positions.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 7.0 - 8.0 | d, dd | JHH, JHF |
| ¹³C | 100 - 170 | s, d | JCF |
| ¹⁹F | -110 to -140 | dd | JFH |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
NMR spectroscopy can be utilized for the real-time monitoring of chemical reactions involving this compound. For example, in synthesis reactions, the disappearance of starting material signals and the appearance of product signals can be tracked over time to determine reaction kinetics and optimize reaction conditions. The high sensitivity of ¹⁹F NMR makes it particularly suitable for this purpose, as the fluorine signal provides a clear and often unobstructed window into the reaction progress. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure. When coupled with chromatographic separation techniques, it offers powerful tools for both qualitative and quantitative analysis.
LC-MS/MS is the gold standard for the analysis of metabolites in complex biological matrices. For the analysis of this compound, a reversed-phase liquid chromatography method would likely be employed to separate it from other metabolites. The separated analyte would then be introduced into the mass spectrometer.
Electrospray ionization (ESI) would be a suitable ionization technique, likely in positive ion mode to protonate the amine group. In the tandem mass spectrometer (MS/MS), the protonated molecule (precursor ion) would be selected and fragmented to produce a characteristic pattern of product ions. This transition from precursor to product ion is highly specific and is used for quantification in Multiple Reaction Monitoring (MRM) mode.
While specific LC-MS/MS parameters for this compound are not published, methods for the analysis of its non-fluorinated analog, 3-hydroxyanthranilic acid, and other kynurenine (B1673888) pathway metabolites have been extensively developed. nih.govnih.gov These methods can serve as a starting point for the development of a robust assay for the fluorinated compound.
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments from collision-induced dissociation |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: This table presents hypothetical parameters based on methods for analogous compounds.
GC-MS is another powerful technique for the quantitative analysis of volatile and thermally stable compounds. This compound, being a polar molecule with amine, hydroxyl, and carboxylic acid functional groups, is not directly amenable to GC analysis. Therefore, a derivatization step is necessary to increase its volatility. sigmaaldrich.com
Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. unina.itnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. brjac.com.br The resulting silylated derivative of this compound would be sufficiently volatile for GC analysis.
The GC separation would likely be performed on a non-polar or medium-polarity capillary column. The mass spectrometer would then be used for detection and quantification, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.
Table 3: Typical GC-MS Analysis Workflow for Polar Metabolites
| Step | Description |
| 1. Sample Preparation | Extraction of the analyte from the matrix. |
| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA, MSTFA) to increase volatility. weber.hu |
| 3. GC Separation | Injection of the derivatized sample onto a GC column for separation. |
| 4. MS Detection | Ionization (typically Electron Ionization - EI) and detection of characteristic fragment ions. |
Note: This table outlines a general workflow applicable to the GC-MS analysis of polar compounds like this compound after derivatization.
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric assays offer simpler and often higher-throughput alternatives to chromatographic methods for quantification, although they may lack the same degree of selectivity. The development of such assays for this compound would rely on its intrinsic spectroscopic properties or its reaction with a chromogenic or fluorogenic reagent.
The phenolic hydroxyl group and the aromatic ring system of this compound are expected to confer inherent fluorescence. An assay could be developed by measuring the native fluorescence of the compound at specific excitation and emission wavelengths.
Alternatively, a fluorometric assay could be developed based on its potential antioxidant properties, similar to assays for other phenolic compounds. For example, its ability to quench a fluorescent probe in the presence of reactive oxygen species could be measured.
Theoretical and Mechanistic Considerations in Tryptophan Metabolism
Theoretical Insights into Enzymatic Dioxygenation Mechanisms
Enzymatic dioxygenation, the incorporation of both atoms of molecular oxygen into a substrate, is a critical step in tryptophan metabolism. The initial, rate-limiting step of the kynurenine (B1673888) pathway is catalyzed by heme-containing dioxygenases: tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Current time information in Bangalore, IN. These enzymes activate O₂ to cleave the indole (B1671886) ring of tryptophan, forming N-formylkynurenine. Current time information in Bangalore, IN.
Further down the pathway, another crucial dioxygenation step is performed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), also known as 3-hydroxyanthranilic acid oxygenase (3HAO). rsc.orgnist.gov Unlike TDO and IDO, HAAO is a non-heme iron-dependent enzyme. rsc.orgnih.gov It catalyzes the oxidative cleavage of the aromatic ring of its substrate, 3-hydroxyanthranilic acid (3-HAA). nist.govnih.gov
The catalytic mechanism of HAAO involves its Fe(II) center, which binds the 3-HAA substrate and molecular oxygen. nih.govnih.gov Time-resolved crystallographic and spectroscopic studies have visualized the catalytic cycle, revealing multiple intermediates. nih.govosti.gov The process includes the binding of the substrate, followed by O₂, leading to the formation of superoxo and alkylperoxo species. nih.gov This ultimately results in the cleavage of the C3-C4 bond of the aromatic ring, producing the unstable acyclic product, 2-amino-3-carboxymuconic semialdehyde (ACMS). nih.govnih.gov This product can then undergo a spontaneous, non-enzymatic cyclization to form quinolinic acid (QUIN), a precursor for NAD+ biosynthesis and a known neurotoxin. nih.govnih.gov
Interplay Between Kynurenine Pathway Enzymes and Metabolites
The kynurenine pathway is a complex network of branching and competing enzymatic and non-enzymatic reactions. The balance between different branches is tightly regulated and can be influenced by the concentration of various metabolites, creating a sophisticated interplay. nih.govnih.gov
A key junction occurs at the metabolism of kynurenine itself, which can be either hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine or transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid. nih.gov This represents a critical branch point, directing the metabolic flux towards either the production of quinolinic acid (via the KMO branch) or the neuroprotective kynurenic acid. google.com
Another significant point of regulation is the fate of 3-hydroxyanthranilic acid (3-HAA). The enzyme HAAO converts 3-HAA into ACMS, the precursor to quinolinic acid. nih.gov However, the substrate of HAAO, 3-HAA, and its precursor, anthranilic acid, are themselves bioactive. Anthranilic acid is a competitive inhibitor of HAAO, meaning its accumulation can reduce the production of quinolinic acid. nih.gov Furthermore, 3-HAA can be diverted from HAAO and undergo enzymatic conversion by other enzymes, such as catalase, to form cinnabarinic acid, a phenoxazinone compound. nih.govhmdb.ca This competition between enzymes for a common substrate is a crucial element of the pathway's regulation, determining the relative levels of different neuroactive and immunomodulatory metabolites.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role in Pathway Interplay |
|---|---|---|---|---|
| Tryptophan 2,3-dioxygenase / Indoleamine 2,3-dioxygenase | TDO / IDO | L-Tryptophan, O₂ | N'-Formylkynurenine | Rate-limiting entry point into the kynurenine pathway. Current time information in Bangalore, IN. |
| Kynurenine 3-monooxygenase | KMO | Kynurenine | 3-Hydroxykynurenine | Directs flux towards the quinolinic acid branch. nih.gov |
| Kynurenine aminotransferase | KAT | Kynurenine | Kynurenic acid | Directs flux towards the neuroprotective branch, competes with KMO. google.com |
| Kynureninase | KYNU | 3-Hydroxykynurenine | 3-Hydroxyanthranilic acid | Produces the substrate for HAAO. nih.gov |
| 3-hydroxyanthranilate 3,4-dioxygenase | HAAO | 3-Hydroxyanthranilic acid, O₂ | 2-Amino-3-carboxymuconic semialdehyde | Key enzyme for quinolinic acid production; inhibited by anthranilic acid. nih.gov |
Exploration of 4-Fluoro-3-hydroxyanthranilic Acid in Pathways Beyond 3-Hydroxyanthranilate 3,4-Dioxygenase Inhibition
Research into halogenated derivatives of 3-hydroxyanthranilic acid has identified them as potent modulators of the kynurenine pathway. Specifically, this compound acts as a powerful inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). nih.gov
In vitro studies have demonstrated that this compound inhibits HAAO in a reversible and competitive manner. nih.gov The binding is notably tight, though reversible upon warming. nih.gov This positions the compound as a direct antagonist of the enzymatic step responsible for producing the precursor to quinolinic acid.
| Inhibitor | Inhibition Type | Apparent Kᵢ Value |
|---|---|---|
| This compound | Competitive | 190 nM |
| 4-Chloro-3-hydroxyanthranilic acid | Competitive | 6 nM |
| 4-Bromo-3-hydroxyanthranilic acid | Competitive | 4 nM |
Data from in vitro studies on 3-hydroxyanthranilic acid oxygenase. nih.gov
The primary and most direct consequence of HAAO inhibition by this compound is a reduction in quinolinic acid synthesis and a corresponding accumulation of the enzyme's substrate, 3-hydroxyanthranilic acid (3-HAA). nih.govnih.gov Therefore, the exploration of effects beyond direct enzyme inhibition involves understanding the biological activities of 3-HAA itself.
Accumulated 3-HAA is far from inert and has several known biological roles:
Immunomodulation : 3-HAA is recognized as an active modulator of the immune system. It can suppress the activity of T-helper cells (both Th1 and Th2) and inhibit the pro-inflammatory transcription factor NF-κB. nih.gov
Redox Activity : The metabolite exhibits a dual nature regarding oxidative stress. It can act as a pro-oxidant, generating reactive oxygen species, particularly in the presence of metal ions. nih.gov Conversely, it can also function as an antioxidant and a free radical scavenger, activating the Nrf2/SKN-1 oxidative stress response pathway. nih.govdrugbank.combiorxiv.org
Antimicrobial Effects : Recent studies have found that 3-HAA possesses antimicrobial activity, particularly against gram-negative bacteria, suggesting a role in host defense. nih.gov
Alternative Metabolic Fates : When HAAO is inhibited, accumulated 3-HAA may be shunted into alternative metabolic routes. One such pathway is its enzymatic conversion to cinnabarinic acid. nih.govhmdb.ca
Thus, the effects of this compound extend beyond the simple blockade of one enzyme. By causing a buildup of 3-HAA, it can trigger a cascade of downstream events, shifting the balance of immunomodulatory signals, altering the cellular redox environment, and potentially rerouting metabolic flux toward other bioactive compounds.
Future Directions in Research on 4 Fluoro 3 Hydroxyanthranilic Acid
Development of Novel Synthetic Analogues with Enhanced Specificity
The development of novel synthetic analogues of 4-Fluoro-3-hydroxyanthranilic acid is a primary focus for advancing its potential as a research tool and therapeutic lead. The introduction of a fluorine atom is a common strategy in medicinal chemistry to alter a molecule's electronic properties, metabolic stability, and binding affinity. The future of analogue development will likely proceed by building upon established structure-activity relationship (SAR) principles. nih.gov
Research efforts will concentrate on synthesizing a new generation of molecules with modifications designed to enhance their specificity for key enzymes and receptors within the kynurenine (B1673888) pathway. The goal is to create compounds that can selectively inhibit or activate specific enzymes, such as 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), the enzyme that catabolizes 3-HAA. mdpi.com For instance, studies on other molecular classes have shown that strategic halogen substitution can be optimal for biological target binding. nih.gov
Future synthetic strategies may involve:
Modification of the Aromatic Ring: Introducing other substituents to the phenyl ring to probe interactions with the active sites of target enzymes.
Alteration of Carboxylic Acid and Amine Groups: Converting these functional groups into esters, amides, or other bioisosteres to modify solubility, cell permeability, and pharmacokinetic properties.
Stereochemical Control: For analogues with new chiral centers, separating and evaluating individual stereoisomers, as biological activity is often stereospecific.
The design of these novel analogues will be guided by computational modeling and screening to predict binding affinities and guide synthetic efforts toward compounds with the most promise. The biological evaluation of these new compounds, similar to methodologies used for other enzyme inhibitors, will be crucial in identifying leads with superior potency and selectivity. nih.govnih.gov
Table 1: Key Enzymes in the Kynurenine Pathway as Targets for Analogue Development
| Enzyme | Function | Potential Goal of Analogue |
| 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) | Catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid. mdpi.com | Inhibition to increase levels of neuroprotective 3-HAA. nih.gov |
| Kynurenine 3-monooxygenase (KMO) | Responsible for the generation of 3-hydroxykynurenine, a precursor to 3-HAA. nih.gov | Inhibition to shift metabolism towards kynurenic acid production. nih.gov |
| Kynureninase (KYNU) | Catalyzes the conversion of kynurenine to anthranilic acid. mdpi.com | Modulation to influence the ratio of anthranilic acid to 3-HAA. nih.gov |
| Indoleamine 2,3-dioxygenase (IDO1) | Rate-limiting enzyme that initiates the kynurenine pathway by converting tryptophan to kynurenine. nih.gov | Indirect modulation by downstream metabolites. |
Elucidation of Broader Biological Roles and Pathways (excluding human clinical studies)
While the parent compound, 3-HAA, is known to possess significant anti-inflammatory and neuroprotective properties, the precise biological roles of its fluorinated analogue are still under investigation. Future non-clinical research will aim to delineate how the addition of a fluorine atom modulates these activities and to uncover new biological functions.
Anti-inflammatory and Immunomodulatory Effects: 3-HAA has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB and inhibit nitric oxide synthase. nih.gov It can also depress the release of cytokines from T-helper cells and induce apoptosis in activated T cells. nih.govresearchgate.net Future in vitro studies using primary glial cells and macrophage cell lines will be essential to determine if this compound retains or enhances these capabilities. Researchers will investigate its impact on the expression of cytokines and chemokines and its ability to induce antioxidant enzymes like heme oxygenase-1 (HO-1), which has been demonstrated for the parent compound in mouse models. nih.gov
Regulation of Cell Growth and Survival: Recent studies in animal models have highlighted the role of the 3-HAA metabolic pathway in regulating cancer cell growth. In mouse xenograft models of hepatocellular carcinoma, 3-HAA induced cancer cell apoptosis and suppressed tumor growth. researchgate.net A key area of future research will be to use similar non-human models to explore whether this compound has more potent pro-apoptotic or anti-proliferative effects in various cancer cell lines.
Role in Aging and Oxidative Stress: Research in the nematode Caenorhabditis elegans has shown that increasing physiological levels of 3-HAA, by inhibiting the HAAO enzyme, extends lifespan and delays age-associated health decline. nih.gov This effect is linked to increased resistance to oxidative stress and the activation of the Nrf2/SKN-1 oxidative stress response pathway. nih.gov Future studies using C. elegans and other model organisms will be critical to determine if this compound can replicate or improve upon these effects, potentially serving as a more stable and potent activator of cellular stress response pathways.
Table 2: Selected Preclinical Research Findings on 3-Hydroxyanthranilic Acid (3-HAA)
| Research Area | Model System | Key Finding | Reference |
| Inflammation | Mouse brain (in vivo) | Intracerebral injection of 3-HAA induces the expression of the antioxidant enzyme HO-1. | nih.gov |
| Cancer Biology | Mouse xenograft model (HCC) | 3-HAA induces apoptosis in hepatocellular carcinoma cells and reduces tumor growth. | researchgate.net |
| Aging | Caenorhabditis elegans | Inhibition of the HAAO enzyme, increasing 3-HAA, extends lifespan and activates the SKN-1 oxidative stress response. | nih.gov |
| Immunology | T-cells (in vitro) | 3-HAA can suppress cytokine release and have a direct anti-proliferative effect on T-helper cells. | nih.gov |
Advancements in Analytical Techniques for Tracing its Metabolic Fate
Understanding the metabolic fate of this compound is crucial for interpreting its biological activity. Advancements in analytical chemistry are key to tracing its absorption, distribution, metabolism, and excretion (ADME) in preclinical models. The methods developed for its non-fluorinated parent compound and other kynurenine pathway metabolites provide a strong foundation.
Liquid chromatography, often coupled with ultraviolet (UV) or fluorescence detection (FD), is a well-established technique for quantifying tryptophan metabolites in biological samples like urine. nih.gov For example, a validated LC-UV/FD method for tryptophan and its metabolites uses a PFP(2) analytical column with a mobile phase of ammonium (B1175870) formate (B1220265), acetonitrile (B52724), and ethanol (B145695), achieving precise and accurate quantification. nih.gov
For enhanced sensitivity and specificity, particularly for identifying unknown metabolites, ultra-high performance liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice. These techniques can achieve low limits of quantification (LOQ), often in the low ng/mL range, which is essential for detecting metabolites at physiological concentrations in plasma and tissues. mdpi.com
Future analytical advancements for tracing this compound will involve:
Developing a Specific LC-MS/MS Method: Creating a highly selective and sensitive method tailored to the mass and fragmentation pattern of this compound and its predicted metabolites.
Stable Isotope Labeling: Synthesizing stable isotope-labeled versions of the compound (e.g., using ¹³C or ¹⁵N) to use as internal standards for absolute quantification and to definitively trace its metabolic transformations in complex biological matrices.
Metabolic Profiling: Applying untargeted metabolomics approaches to analyze samples from preclinical models treated with the compound. This can help identify the full spectrum of downstream metabolites and reveal unexpected effects on other metabolic pathways.
Table 3: Parameters for Analytical Methods in Kynurenine Pathway Research
| Parameter | Example Specification | Purpose | Reference |
| Analytical Column | Luna® 3 μm PFP(2) | Chromatographic separation of metabolites. | nih.gov |
| Mobile Phase | 20 mM ammonium formate in water (with 0.01% formic acid), acetonitrile, and ethanol (95/2/3, v/v/v) | Elutes compounds from the column for detection. | nih.gov |
| Flow Rate | 0.7 mL/min | Controls the speed of separation. | nih.gov |
| Detection | UV and Fluorescence Detection (FD) | Quantifies compounds based on their light absorption or emission properties. | nih.gov |
| Validation | Linearity (r² > 0.99), Accuracy (82-116%), Precision (%RSD < 15%) | Ensures the method is reliable and reproducible according to regulatory guidelines. | nih.gov |
| Limit of Quantification (LOQ) | 50-125 ng/mL (LC-UV/FD); ~31 ng/mL for 3-OH-AA (LC-MS) | Defines the lowest concentration that can be reliably measured. | nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the established chemical synthesis methods for 4-Fluoro-3-hydroxyanthranilic acid (4-F-3-HAA)?
- Methodological Answer : 4-F-3-HAA is synthesized via specialized organic chemistry protocols. For example, it has been synthesized through fluorination of precursor molecules in the kynurenine pathway. In one approach, researchers utilized controlled fluorination of 3-hydroxyanthranilic acid derivatives, ensuring regioselectivity at the 4-position. The purity and structural confirmation of the compound are typically validated via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) .
Q. Which analytical techniques are most reliable for quantifying 4-F-3-HAA in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS) is widely used due to the compound’s redox-active phenolic structure. For instance, in studies on kynurenine pathway metabolites, reverse-phase HPLC with electrochemical detection achieved sensitivity in the femtomolar range, critical for detecting low concentrations in brain tissue or plasma .
Q. What is the role of 4-F-3-HAA in the kynurenine pathway, and how does it differ from non-fluorinated analogs?
- Methodological Answer : 4-F-3-HAA is a fluorinated analog of 3-hydroxyanthranilic acid (3-HAA), a key intermediate in the kynurenine pathway. Unlike 3-HAA, which is metabolized by 3-hydroxyanthranilic acid oxygenase (3HAO) to produce quinolinic acid, the fluorine substitution at the 4-position may alter enzyme binding affinity or redox properties. Researchers compare metabolic flux using isotopic labeling (e.g., deuterated analogs) and enzyme inhibition assays to assess these differences .
Advanced Research Questions
Q. How does fluorination at the 4-position affect 4-F-3-HAA’s biochemical activity compared to 3-HAA?
- Methodological Answer : Fluorination can enhance metabolic stability and alter redox behavior. For example, 3-HAA reduces Cu(II) to Cu(I), generating reactive oxygen species (ROS), but 4-F-3-HAA may exhibit modified redox potential due to the electron-withdrawing fluorine group. Comparative studies using cyclic voltammetry and metal-catalyzed oxidation assays (e.g., alpha-crystallin cross-linking) are employed to quantify these differences .
Q. What are the implications of 4-F-3-HAA’s interaction with transition metal ions in neurodegenerative disease models?
- Methodological Answer : 4-F-3-HAA may modulate copper-dependent oxidative stress pathways. Researchers use in vitro models (e.g., neuronal cell lines) treated with 4-F-3-HAA and Cu(II)/Fe(III), followed by measurements of ROS (via fluorescent probes like DCFH-DA) and protein aggregation (e.g., SDS-PAGE for cross-linked crystallins). Such studies reveal its potential role in cataractogenesis or Alzheimer’s disease .
Q. How does 4-F-3-HAA influence the kinetics of 3-hydroxyanthranilic acid oxygenase (3HAO)?
- Methodological Answer : Competitive inhibition assays with purified 3HAO (e.g., from rat liver) are conducted to determine the Michaelis-Menten constant () and inhibitor constant (). Pre-incubation of 4-F-3-HAA with 3HAO and substrate (3-HAA) under controlled pH and Fe²⁺ conditions can reveal whether fluorination disrupts enzyme-substrate binding, as seen with 4-chloro-3-HAA .
Q. What experimental approaches are used to study 4-F-3-HAA’s immunosuppressive effects in T cell apoptosis?
- Methodological Answer : In vitro T cell activation models (e.g., anti-CD3/CD28-stimulated Th2 cells) are treated with 4-F-3-HAA to assess NF-κB inhibition via luciferase reporter assays. Apoptosis is quantified via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 cleavage. Comparative studies with 3-HAA highlight fluorination’s impact on PDK1 targeting .
Q. What challenges arise in detecting 4-F-3-HAA in complex biological matrices, and how are they mitigated?
- Methodological Answer : Matrix interference (e.g., plasma proteins) and low abundance require sample pre-treatment, such as solid-phase extraction (SPE) with C18 cartridges. Isotope dilution mass spectrometry (ID-MS) using deuterated internal standards (e.g., 3-HAA-d3) improves quantification accuracy. Validation includes spike-recovery experiments and stability tests under varying pH/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
